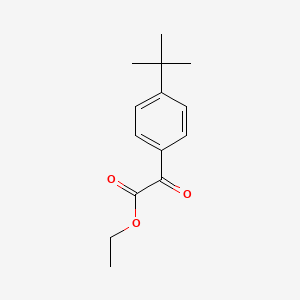

Ethyl 4-tert-butylbenzoylformate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with tert-butyl groups is described in several papers. For instance, a novel compound with antioxidant activity was synthesized using a simple and eco-friendly method, characterized by physical and spectral data . Another paper discusses the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . Additionally, the synthesis of ethyl tert-butyl ether (ETBE) is described as an acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol . These methods provide insight into the potential synthesis routes that could be applied to Ethyl 4-tert-butylbenzoylformate.

Molecular Structure Analysis

X-ray crystallographic analysis is used to characterize the molecular structure of synthesized compounds. For example, the crystal and molecular structure of a synthesized compound was stabilized by intramolecular hydrogen bonds . This type of analysis is crucial for understanding the molecular geometry and potential reactivity of Ethyl 4-tert-butylbenzoylformate.

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 4-tert-butylbenzoylformate, but they do discuss the reactivity of similar compounds. For instance, the nucleophilic character of phenylmethoxide ligands in titanium complexes is mentioned, which could suggest potential reactivity for Ethyl 4-tert-butylbenzoylformate in the presence of strong Lewis acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using various spectroscopic methods such as FTIR, NMR, and HRMS . The antioxidant activity of a synthesized compound is evaluated using DPPH and nitric oxide free radical scavenging assays . These methods could be applied to determine the properties of Ethyl 4-tert-butylbenzoylformate, such as its stability, reactivity, and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Magnetism of Tetranuclear and Pentanuclear Compounds

Ethyl 4-tert-butylbenzoylformate's applications in scientific research include the synthesis of complex tetranuclear and pentanuclear compounds involving rare-earth metals. For instance, the Schiff-base proligand prepared from 4-tert-butyl-2,6-diformylphenol has been utilized to synthesize compounds with varying arrangements of metal atoms and nuclearities. These compounds demonstrate interesting magnetic properties, including weak ferromagnetic and antiferromagnetic interactions, and show potential as single-molecule magnets under an applied dc field (Yadav et al., 2015).

Thermal Hazard Analysis

In the field of chemical safety, Ethyl 4-tert-butylbenzoylformate related studies have focused on thermal hazard analysis. Research conducted on tert-butyl peroxybenzoate (TBPB), which shares structural similarities, provides insights into the thermal hazard properties of chemical compounds used in the petrifaction industry. This research has developed green thermal analysis methods to prevent pollution and reduce energy consumption by thermal decomposition, emphasizing the importance of understanding the thermal hazard properties of similar compounds (Lin et al., 2012).

Organic Semiconductors and Molecular Conductors

The introduction of bulky substituents like tert-butyl into organic compounds has been explored to control the solid-state structures and charge mobility in organic semiconductors. Such strategies, applied to compounds related to Ethyl 4-tert-butylbenzoylformate, have led to the synthesis of novel single-component molecular conductors. These conductors exhibit unique electronic structures and conductive properties, demonstrating the potential of bulky substituents in designing new materials for electronic applications (Filatre-Furcate et al., 2016).

Environmental and Health Impact Studies

While specific studies on Ethyl 4-tert-butylbenzoylformate are limited, research on structurally related compounds like parabens has raised awareness of the environmental and health impacts of chemical preservatives. These studies have investigated the metabolism, occurrence, and effects of parabens, highlighting the significance of understanding the behavior and impact of similar chemical compounds in environmental and health contexts (Haman et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(4-tert-butylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-17-13(16)12(15)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDPLASXAHWKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371318 | |

| Record name | Ethyl (4-tert-butylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-tert-butylbenzoylformate | |

CAS RN |

80120-36-1 | |

| Record name | Ethyl (4-tert-butylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80120-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.